5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol

Computational Chemistry Physicochemical Property DFT Analysis

5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol (CAS: 1378689-13-4) delivers a strategic, single-isomer scaffold where the 3-CF3 group enhances metabolic stability and electronic tuning, while the 5‑hydroxymethyl handle enables orthogonal derivatization (oxidation, amination, or etherification). This precise regiochemistry avoids the activity losses seen with alternative substitution patterns, making it a high-value intermediate for SAR-driven medicinal chemistry, agrochemical lead optimization, and metal-chelation studies. Procure with confidence for R&D programs that demand batch-to-batch consistency and reliable supply of niche trifluoromethylpyridine building blocks.

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
Cat. No. B12287517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1CO)C(F)(F)F
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-2,12H,3H2,(H,11,13)
InChIKeyUJZISNFXYWSPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol: Key Procurement and Differentiation Data


5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol (CAS: 1378689-13-4) is a pyridin-2-ol derivative featuring a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyridine ring . With a molecular formula of C7H6F3NO2 and a molecular weight of 193.12 g/mol, this compound serves primarily as a specialized building block in organic synthesis [1]. The compound's calculated physicochemical properties include a topological polar surface area of 49.3 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and a predicted XLogP3-AA of -0.2, indicating moderate hydrophilicity [2]. As an intermediate, its value derives from the strategic positioning of the CF3 group (enhancing metabolic stability and electronic effects) and the hydroxymethyl handle (enabling further derivatization), making it a candidate for medicinal chemistry and agrochemical research programs requiring regioselectively functionalized trifluoromethylpyridine scaffolds .

Why 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol Cannot Be Replaced by Generic Analogs


In procurement for medicinal chemistry or agrochemical programs, trifluoromethylpyridine derivatives cannot be treated as interchangeable commodities. The substitution pattern on the pyridine ring governs critical molecular properties—including electronic distribution, hydrogen-bonding capacity, metabolic stability, and synthetic accessibility [1]. For example, DFT studies on trifluoromethyl-pyridinol derivatives demonstrate that the presence and position of substituents significantly alter proton affinity (PA), with α-substituted derivatives showing PA differences of several kcal/mol depending on whether the substituent is electron-donating or electron-withdrawing [2]. Similarly, in anti-chlamydial drug discovery, replacing the CF3 group with chloro or hydrogen substituents on the pyridone core dramatically reduces potency, underscoring that substitution pattern, not merely the presence of fluorine, drives biological activity [3]. 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol occupies a specific regiochemical niche: the 3-CF3 group provides strong electron-withdrawing and metabolic-stabilizing effects while the 5-hydroxymethyl group offers a synthetic handle orthogonal to the pyridone tautomeric system. Analogs with altered substitution (e.g., 5-methyl, 3-amino, or 6-CF3 regioisomers) will exhibit divergent reactivity, physicochemical profiles, and downstream biological performance, making direct substitution scientifically unsound and potentially costly in development workflows.

Quantitative Differentiation Evidence for 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol vs. Structural Analogs


Proton Affinity Modulation by 3-CF3 Substitution Pattern

DFT calculations reveal that the proton affinity (PA) of trifluoromethyl-pyridinol derivatives is highly sensitive to the nature and position of α-substituents. Compounds bearing strong σ or π donor activating groups exhibit proton affinities significantly greater than that of unsubstituted pyridine [1]. The target compound, 5-(hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol, features a 3-CF3 electron-withdrawing group adjacent to the pyridone oxygen, which modulates the tautomeric equilibrium and hydrogen-bonding capacity compared to non-fluorinated or differently substituted analogs. This differentiation is critical for predicting binding interactions and solubility in drug discovery campaigns.

Computational Chemistry Physicochemical Property DFT Analysis

Structural Basis for Differentiation from 3-Amino-5-(trifluoromethyl)pyridin-2-ol

A key comparator is 3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS: 90778-25-9), which shares the pyridin-2-ol core and 5-CF3 group but differs in the 3-position substituent (amino vs. hydroxymethyl) [1][2]. The target compound places the CF3 at the 3-position with hydroxymethyl at the 5-position—a regioisomeric reversal of the functional group placement. This difference alters synthetic utility: the amino group in 3-amino-5-CF3-pyridin-2-ol enables acylation or diazonium chemistry, whereas the 5-hydroxymethyl group in the target compound enables oxidation to carboxylic acid or esterification/etherification pathways orthogonal to the pyridone ring . The target compound's two hydrogen bond donors (vs. three for the amino analog) and calculated logP (-0.2) also differ, impacting solubility and permeability profiles in lead optimization.

Medicinal Chemistry Building Block Functional Group

Regioisomeric Differentiation from 5-Hydroxy-2-(trifluoromethyl)pyridine

5-Hydroxy-2-(trifluoromethyl)pyridine (CAS: 216766-12-0; C6H4F3NO, MW 163.10) is a commercially available regioisomer that differs in substitution pattern (2-CF3, 5-OH vs. 3-CF3, 2-OH, 5-CH2OH in the target compound) . This difference fundamentally alters the tautomeric preference: 2-hydroxypyridines substituted with CF3 at the 3-position (target compound) favor the pyridone tautomer differently than 5-hydroxy-2-CF3 analogs, affecting hydrogen-bonding patterns and metal-chelating behavior . Additionally, the target compound's 5-hydroxymethyl group adds a primary alcohol functionality absent in the comparator, enabling distinct downstream chemistry (e.g., Mitsunobu reactions, esterification) not possible with the simpler hydroxy-substituted analog [1].

Regioisomer Tautomerism Synthetic Intermediate

Differentiation from 3-Bromo-5-(trifluoromethyl)pyridin-2-ol: Synthetic Versus Cross-Coupling Utility

3-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS: not specified; C6H3BrF3NO, MW ~242) is a halogenated analog that serves as a cross-coupling partner in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) . In contrast, 5-(hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol lacks the bromine handle and instead offers a hydroxymethyl group for functionalization via oxidation, esterification, or nucleophilic substitution after activation. This difference dictates divergent synthetic strategies: the bromo analog is optimal for late-stage C-C or C-N bond formation, whereas the target compound is better suited for scaffold elaboration from the 5-position alcohol. The absence of bromine also eliminates concerns about residual palladium contamination in downstream biological assays, a procurement consideration for programs requiring metal-free intermediates.

Synthetic Chemistry Cross-Coupling Building Block

High-Value Application Scenarios for 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol in Research and Industry


Scaffold Elaboration in Medicinal Chemistry Lead Optimization

This compound is best deployed as a core building block when a medicinal chemistry program requires a trifluoromethylpyridine scaffold with a functionalizable handle at the 5-position. The 5-hydroxymethyl group can be oxidized to the corresponding carboxylic acid for amide coupling, converted to an aldehyde for reductive amination, or activated for etherification . The 3-CF3 group provides metabolic stability and modulates electronic properties without introducing additional stereocenters or synthetic complexity. This scenario is particularly relevant when analogs such as 3-bromo-5-CF3-pyridin-2-ol or 5-hydroxy-2-CF3-pyridine lack the appropriate synthetic vector for the desired SAR exploration [1].

Agrochemical Intermediate for Trifluoromethyl-Containing Heterocycles

Trifluoromethylpyridines are established building blocks in agrochemical discovery, where the CF3 group enhances lipophilicity and metabolic resistance in crop protection agents . This compound's 5-hydroxymethyl group provides a point of attachment for constructing more complex heterocyclic systems (e.g., fused rings via intramolecular cyclization or linking to other pharmacophores). The compound's moderate predicted logP (-0.2) and hydrogen-bonding capacity may offer favorable translocation properties in plant systems compared to more lipophilic trifluoromethylpyridine analogs lacking the hydroxymethyl moiety [1].

Synthesis of Fluorinated Ligands and Chelating Agents

The pyridin-2-ol core (which exists in equilibrium with the pyridone tautomer) can serve as a metal-chelating moiety in catalyst design or radiopharmaceutical applications. The 3-CF3 group withdraws electron density from the ring, tuning the Lewis basicity of the nitrogen and oxygen atoms relative to non-fluorinated 2-hydroxypyridines. The 5-hydroxymethyl group remains available for conjugation to targeting vectors or solid supports without interfering with the chelating functionality. DFT calculations on related trifluoromethyl-pyridinols confirm that substitution pattern significantly alters proton affinity and hydrogen-bonding capacity, which directly impacts metal-binding thermodynamics .

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